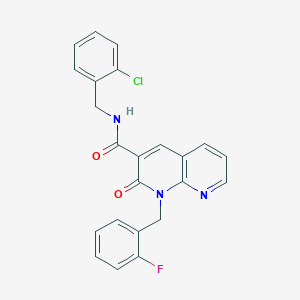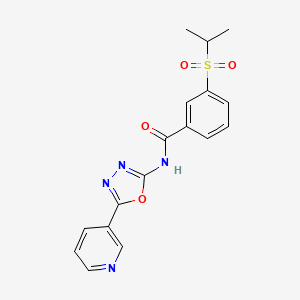
3-(isopropylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isopropylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as Compound 1, is a chemical compound that has been studied extensively in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to have a wide range of biological activities. Compound 1 has been found to have potential applications in the fields of cancer research, neuroscience, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds containing the 1,3,4-oxadiazole moiety, such as 3-(isopropylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, are synthesized through a variety of chemical pathways, highlighting their versatility in chemical synthesis. For instance, the one-pot condensation of related acids, carbonyldiimidazole, and benzamidoximes leads to the formation of novel bicyclic systems with confirmed structures via IR and 1H NMR methods, indicating the complexity and precision in synthesizing these compounds (Kharchenko, Detistov, & Orlov, 2008). Such methods underscore the scientific interest in exploring the chemical space around oxadiazoles for potential applications.
Antiviral and Antimicrobial Activities
The search for new antiviral agents has led to the development of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against avian influenza viruses. This underscores the potential of oxadiazole-containing compounds in contributing to antiviral research (Hebishy, Salama, & Elgemeie, 2020). Additionally, derivatives of 1,3,4-oxadiazole have been shown to possess moderate to significant antimicrobial activities, indicating their potential in addressing bacterial resistance challenges (Khalid et al., 2016).
Anti-Inflammatory and Anti-Cancer Agents
Compounds bearing the 1,3,4-oxadiazole ring have also been synthesized as potential anti-inflammatory and anti-cancer agents, showcasing the therapeutic potential of this chemical scaffold (Gangapuram & Redda, 2009). The research indicates that through careful modification of the molecular structure, these compounds can be tailored for specific biological activities, offering a pathway for the development of new therapeutic agents.
Materials Science Applications
Beyond their biological activities, compounds containing the 1,3,4-oxadiazole unit and pyridine moieties have been explored for their applications in materials science, such as in the development of hole-blocking materials for organic light-emitting diodes (OLEDs). This highlights the versatility of these compounds not just in biomedical research but also in the development of advanced materials (Wang et al., 2001).
Eigenschaften
IUPAC Name |
3-propan-2-ylsulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-11(2)26(23,24)14-7-3-5-12(9-14)15(22)19-17-21-20-16(25-17)13-6-4-8-18-10-13/h3-11H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVIOZMEJPLFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

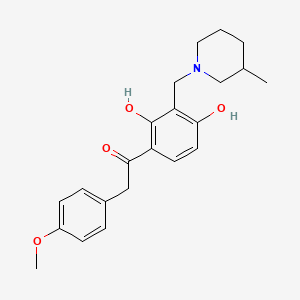

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2839613.png)
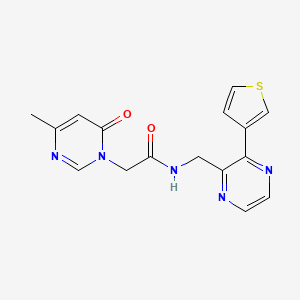
![N-(3-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2839616.png)
![methyl 3-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2839618.png)
![5-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]-2-furamide](/img/structure/B2839619.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2839621.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839623.png)
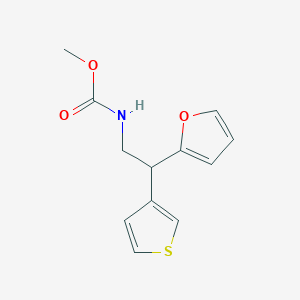

![3-(Benzenesulfonyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839628.png)
